

An In-depth Technical Guide to the Structure and Chemical Properties of TMCB

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For Researchers, Scientists, and Drug Development Professionals

Introduction

TMCB, chemically known as 2-(4,5,6,7-Tetrabromo-2-(dimethylamino)-1H-benzo[d]imidazol-1-yl)acetic acid, is a potent small molecule inhibitor with significant implications for cellular signaling research and therapeutic development. It has been identified as a dual-kinase inhibitor, concurrently targeting Casein Kinase 2 (CK2) and Extracellular signal-Regulated Kinase 8 (ERK8)[1]. This dual specificity, coupled with its distinct chemical structure, makes TMCB a valuable tool for dissecting complex signaling networks and a potential lead compound for novel therapeutic strategies. This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activities of TMCB, including detailed insights into its mechanism of action and the signaling pathways it modulates.

Chemical Structure and Properties

The unique chemical scaffold of **TMCB**, a tetrabrominated benzimidazole derivative, is central to its biological activity. The four bromine atoms contribute to its molecular weight and create a specific steric and electronic profile that influences its binding to kinase targets.



Property	Value	Reference	
Chemical Name	2-(4,5,6,7-Tetrabromo-2- (dimethylamino)-1H- benzo[d]imidazol-1-yl)acetic acid	[1]	
Molecular Formula	C11H9Br4N3O2	[1]	
Molecular Weight	534.82 g/mol	[1]	
CAS Number	905105-89-7	[1]	
Purity	≥98%	[1]	
Solubility	Soluble to 25 mM in DMSO	[1]	
Appearance	Solid		
Storage	Store at room temperature	[1]	

Biological Activity and Data Presentation

TMCB exhibits potent inhibitory activity against both CK2 and ERK8, with equal efficacy. Its selectivity has been profiled against other kinases, demonstrating a preference for CK2 over other related enzymes.

Table 1: In Vitro Kinase Inhibition Profile of TMCB



Target Kinase	IC50 (μM)	Ki (μM)	Reference
Casein Kinase 2 (CK2)	0.50	0.25	[1]
Extracellular signal- Regulated Kinase 8 (ERK8)	0.50	Not Reported	[1]
PIM1	Not Reported	8.65	[1]
DYRK1a	Not Reported	11.90	[1]
HIPK2	Not Reported	15.25	[1]

Experimental Protocols Synthesis of 2-(4,5,6,7-Tetrabromo-2(dimethylamino)-1H-benzo[d]imidazol-1-yl)acetic acid (TMCB)

A detailed, publicly available, step-by-step protocol for the specific synthesis of **TMCB** could not be identified in the reviewed literature. However, the synthesis of similar benzimidazole derivatives typically involves the condensation of a substituted o-phenylenediamine with a carboxylic acid or its derivative, followed by N-alkylation. A plausible general synthetic approach would be the reaction of tetrabromo-N1,N1-dimethylbenzene-1,2-diamine with a suitable two-carbon synthon to introduce the acetic acid moiety.

In Vitro Kinase Inhibition Assay (General Protocol for IC50 and Ki Determination)

The inhibitory activity of **TMCB** against CK2 and ERK8 is determined using in vitro kinase assays. While a specific protocol for **TMCB** has not been detailed, a general methodology is outlined below. This protocol is adaptable for various kinase-inhibitor pairs.

Objective: To determine the concentration of **TMCB** required to inhibit 50% of the kinase activity (IC50) and its binding affinity (Ki).



Materials:

- Recombinant human CK2 or ERK8 enzyme
- Specific peptide substrate for the respective kinase
- ATP (Adenosine triphosphate), often radiolabeled (y-32P-ATP or y-33P-ATP)
- TMCB (dissolved in DMSO)
- Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
- Stop solution (e.g., phosphoric acid)
- 96-well filter plates or phosphocellulose paper
- Scintillation counter

Procedure:

- Preparation of Reagents: Prepare serial dilutions of TMCB in DMSO. Prepare the kinase, substrate, and ATP solutions in the kinase reaction buffer.
- Reaction Setup: In a 96-well plate, add the kinase, the specific peptide substrate, and the various concentrations of TMCB.
- Initiation of Reaction: Start the kinase reaction by adding ATP. The final reaction volume is typically 25-50 μ L.
- Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
- Termination of Reaction: Stop the reaction by adding a stop solution.
- Measurement of Kinase Activity: Spot the reaction mixture onto filter plates or phosphocellulose paper. Wash the filters extensively to remove unincorporated ATP. The amount of incorporated radiolabeled phosphate is quantified using a scintillation counter.





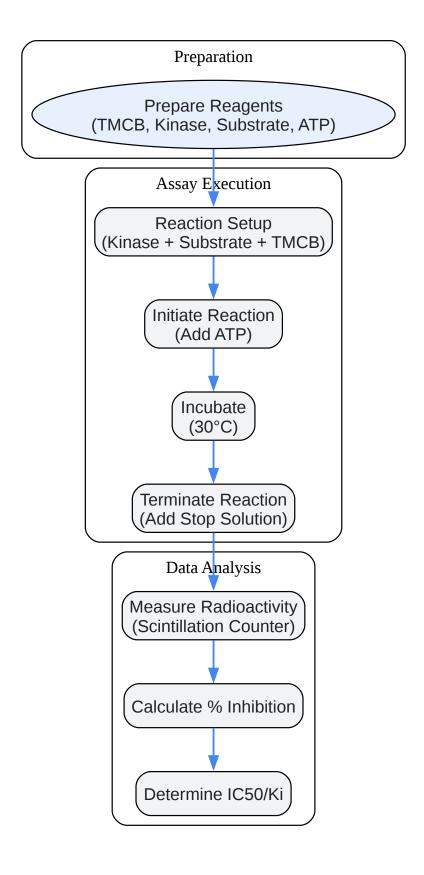


• Data Analysis:

- IC50 Determination: Plot the percentage of kinase activity against the logarithm of the TMCB concentration. The IC50 value is determined by fitting the data to a sigmoidal doseresponse curve.
- Ki Determination: The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the ATP concentration used in the assay and the Km of the kinase for ATP.

Workflow for Kinase Inhibition Assay





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Caption: Workflow for a typical in vitro kinase inhibition assay.



Signaling Pathways Modulated by TMCB

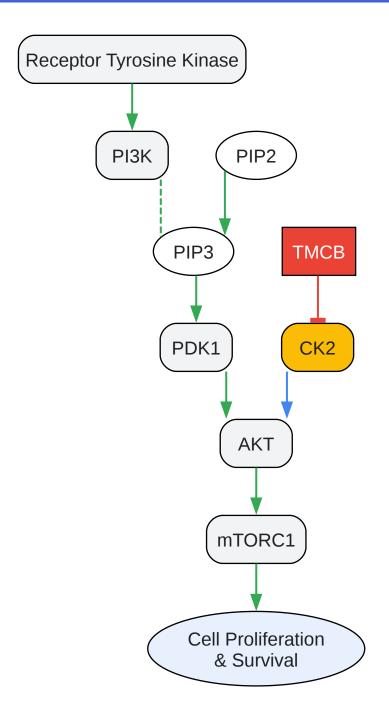
As a dual inhibitor of CK2 and ERK8, **TMCB** can influence a multitude of downstream signaling events critical for cell proliferation, survival, and differentiation.

Casein Kinase 2 (CK2) Signaling

CK2 is a constitutively active serine/threonine kinase that phosphorylates hundreds of substrates, thereby regulating various cellular processes. Its inhibition by **TMCB** can have profound effects on several key signaling pathways.

• PI3K/AKT/mTOR Pathway: CK2 is known to phosphorylate and activate Akt, a central node in the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation[2][3]. Inhibition of CK2 by **TMCB** would be expected to downregulate Akt activity.



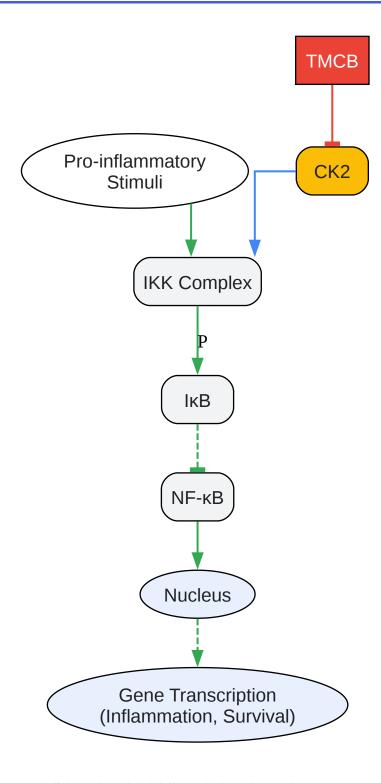


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Caption: TMCB's inhibitory effect on the PI3K/AKT/mTOR pathway via CK2.

• NF-κB Signaling: CK2 can phosphorylate IκB, the inhibitor of NF-κB, promoting its degradation and leading to the activation of NF-κB, a key regulator of inflammation and cell survival[2]. **TMCB**, by inhibiting CK2, can suppress NF-κB signaling.



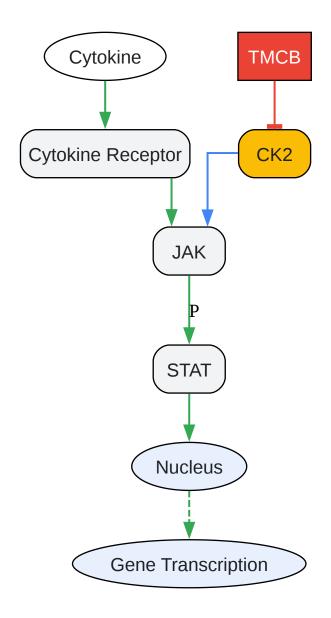


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Caption: Inhibition of NF-kB signaling by **TMCB** through CK2.

 JAK/STAT Pathway: CK2 has been shown to phosphorylate and potentiate the activity of JAK and STAT proteins, which are critical for cytokine signaling[2]. Inhibition of CK2 by TMCB can therefore dampen the cellular response to various cytokines.





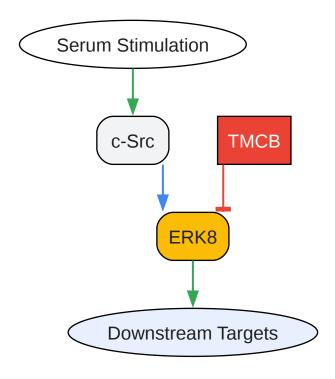
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Caption: TMCB-mediated inhibition of the JAK/STAT signaling pathway.

Extracellular signal-Regulated Kinase 8 (ERK8) Signaling

ERK8, also known as MAPK15, is a less-studied member of the MAPK family. Unlike the classical ERK1/2 pathway, ERK8 signaling is not dependent on MEK1/2. Its activation has been linked to Src-dependent pathways. Inhibition of ERK8 by **TMCB** can affect specific downstream processes.





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Caption: **TMCB** inhibits the Src-dependent activation of ERK8.

Conclusion

TMCB is a valuable chemical probe for studying the roles of CK2 and ERK8 in cellular signaling. Its dual inhibitory activity provides a unique opportunity to investigate the crosstalk and convergence of the signaling pathways regulated by these two kinases. The comprehensive data and pathway diagrams presented in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of **TMCB** in their respective fields. Further research into the synthesis and in vivo efficacy of **TMCB** and its analogs is warranted to translate its promising in vitro activity into novel therapeutic applications.

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